
Arachidonoyl Ethanolamide-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidonoyl Ethanolamide-d8, also known as Anandamide-d8, is a deuterated form of Arachidonoyl Ethanolamide. It contains eight deuterium atoms at specific positions within its molecular structure. This compound is primarily used as an internal standard for the quantification of Arachidonoyl Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry . Arachidonoyl Ethanolamide itself is an endogenous cannabinoid neurotransmitter that binds to cannabinoid receptors CB1 and CB2 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonoyl Ethanolamide-d8 involves the reaction of deuterated arachidonic acid with ethanolamine. The process typically uses a lipase enzyme, such as Novozym 435, as a catalyst. The reaction is carried out in a solvent like hexane under nitrogen atmosphere . The steps include:
Enrichment of Arachidonic Acid: Arachidonic acid is enriched from arachidonic acid-rich oil using urea inclusion and silver nitrate solution fractionation.
Amidation Reaction: The enriched arachidonic acid is reacted with ethanolamine in the presence of Novozym 435 lipase in hexane, resulting in the formation of Arachidonoyl Ethanolamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
化学反応の分析
Types of Reactions: Arachidonoyl Ethanolamide-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Hydrolysis: It can be hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH) to produce arachidonic acid and ethanolamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: FAAH is the primary enzyme involved in the hydrolysis of this compound.
Major Products:
Oxidation Products: Various oxidized metabolites.
Hydrolysis Products: Arachidonic acid and ethanolamine.
科学的研究の応用
Arachidonoyl Ethanolamide-d8 is widely used in scientific research, particularly in the following areas:
作用機序
Arachidonoyl Ethanolamide-d8 exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding, this compound activates G-protein signaling pathways, leading to various cellular responses . The compound also interacts with the vanilloid receptor TRPV1, contributing to its effects on pain and inflammation .
Similar Compounds:
Arachidonoyl Ethanolamide (Anandamide): The non-deuterated form of this compound.
2-Arachidonoylglycerol (2-AG): Another endocannabinoid that binds to CB1 and CB2 receptors.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it a valuable internal standard for analytical studies. This isotopic labeling allows for precise quantification and differentiation from the non-deuterated form in mass spectrometry analyses .
特性
分子式 |
C22H37NO2 |
|---|---|
分子量 |
355.6 g/mol |
IUPAC名 |
(5Z,8E,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12+,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |
InChIキー |
LGEQQWMQCRIYKG-XSCFZYIOSA-N |
異性体SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(/[2H])\CCCC(=O)NCCO)/[2H])/[2H])/[2H])/CCCCC |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



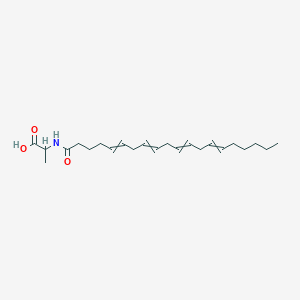

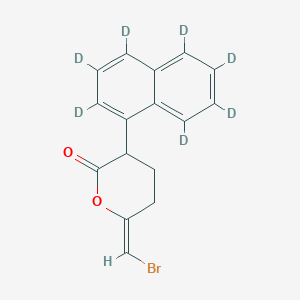
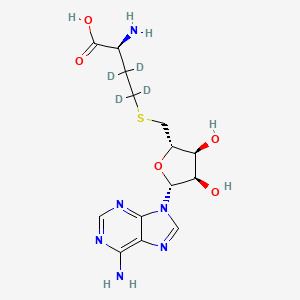
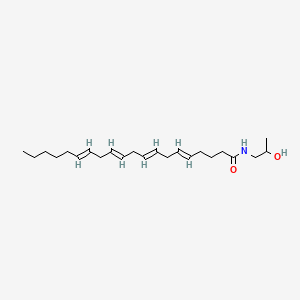
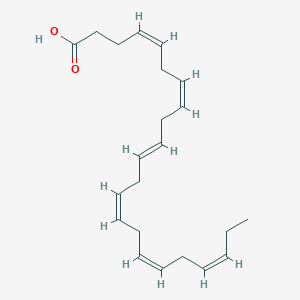
![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)

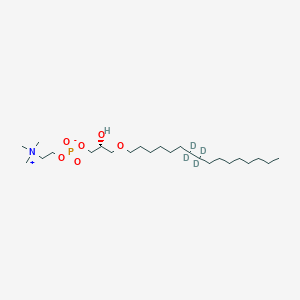
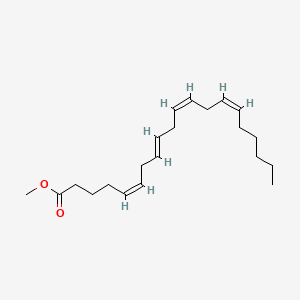

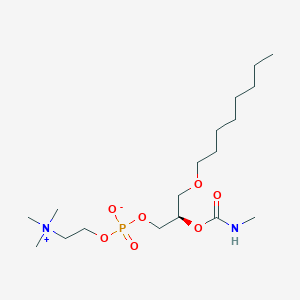
![(Z)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B10767575.png)
